molecular formula C10H11N3 B8777158 4-(1H-Imidazol-4-ylmethyl)-phenylamine CAS No. 57662-33-6

4-(1H-Imidazol-4-ylmethyl)-phenylamine

Cat. No.: B8777158
CAS No.: 57662-33-6
M. Wt: 173.21 g/mol
InChI Key: LKKISAMEUBGGRO-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-ylmethyl)-phenylamine is a chemical compound that features an imidazole ring attached to a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-4-ylmethyl)-phenylamine typically involves the formation of the imidazole ring followed by its attachment to a phenylamine group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to achieve the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The specific details of industrial methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted phenylamine derivatives .

Scientific Research Applications

4-(1H-Imidazol-4-ylmethyl)-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-(1H-Imidazol-4-ylmethyl)-phenylamine can be compared with other imidazole-containing compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other imidazole-containing compounds.

Properties

CAS No.

57662-33-6

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(1H-imidazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H11N3/c11-9-3-1-8(2-4-9)5-10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13)

InChI Key

LKKISAMEUBGGRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=CN2)N

Origin of Product

United States

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